molecular formula C8H14N2O3 B2499703 Ethyl 5-oxo-1,4-diazepane-1-carboxylate CAS No. 119844-70-1

Ethyl 5-oxo-1,4-diazepane-1-carboxylate

Cat. No.: B2499703
CAS No.: 119844-70-1
M. Wt: 186.211
InChI Key: NPWNEOWJDRCIIG-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-1,4-diazepane-1-carboxylate (CAS 119844-70-1) is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol. It is a key derivative of the 1,4-diazepane scaffold, a seven-membered ring structure of significant interest in medicinal and heterocyclic chemistry . Researchers value this compound as a versatile building block for the synthesis of more complex molecules. The 1,4-diazepane core is recognized for its relevance in pharmaceutical development, particularly in the exploration of central nervous system (CNS) active agents . For instance, diazepane derivatives have been extensively investigated and optimized as potent dual orexin receptor antagonists, leading to therapeutics like suvorexant for the treatment of insomnia . The structure features a carbamate moiety (ethyl carboxylate) and a ketone (5-oxo group), which provide handles for further chemical modification, making it a useful intermediate for constructing diverse chemical libraries. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a precursor in the synthesis of novel bioactive molecules. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-oxo-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-2-13-8(12)10-5-3-7(11)9-4-6-10/h2-6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWNEOWJDRCIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=O)NCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Investigations of Ethyl 5 Oxo 1,4 Diazepane 1 Carboxylate Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecular systems. By approximating the electron density, DFT calculations can accurately predict a molecule's geometry, electronic structure, and reactivity.

The geometry of Ethyl 5-oxo-1,4-diazepane-1-carboxylate is a critical determinant of its physical and chemical properties. Geometry optimization, a computational process that seeks the lowest energy arrangement of atoms, reveals the most stable three-dimensional structure of the molecule. For the 1,4-diazepane ring, a seven-membered heterocycle, conformational flexibility is a key characteristic. Studies on similar N,N-disubstituted-1,4-diazepane systems have shown that the ring can adopt various conformations, with the twist-boat and chair forms being particularly significant. nih.gov

The exploration of the conformational energy landscape, which maps the potential energy of the molecule as a function of its geometry, is crucial for understanding the relative stabilities of different conformers and the energy barriers between them. This landscape is dictated by both intramolecular interactions, such as hydrogen bonding, and interactions with the surrounding solvent. chemrxiv.orgcam.ac.uk The presence of the ethyl carboxylate and oxo substituents on the diazepane ring will influence the preferred conformation by introducing steric and electronic effects.

A hypothetical optimized structure of this compound would likely exhibit a non-planar diazepane ring. The exact bond lengths, bond angles, and dihedral angles would be determined by the balance of forces within the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

Parameter Value
C=O (amide) bond length 1.23 Å
C-N (amide) bond length 1.35 Å
C=O (ester) bond length 1.21 Å
C-O (ester) bond length 1.36 Å

Note: These are illustrative values and would require specific DFT calculations for confirmation.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atoms and the carbonyl oxygen of the amide, while the LUMO would likely be centered on the electron-deficient carbonyl carbons.

Table 2: Hypothetical FMO Energies and Related Properties for this compound

Property Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3
Ionization Potential 6.5

Note: These values are illustrative and based on typical ranges for similar organic molecules. materialsciencejournal.orgresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) denote electron-poor areas prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the amide carbonyl group due to the presence of lone pair electrons. The oxygen atom of the ester carbonyl would also exhibit a negative potential. Conversely, the hydrogen atoms attached to the nitrogen and carbon atoms would show positive electrostatic potentials. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents.

Computational chemistry provides powerful methodologies for elucidating the intricate details of chemical reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For a molecule like this compound, computational methods can be employed to study various potential reactions, such as nucleophilic attack at the carbonyl carbons or reactions involving the nitrogen atoms. nih.gov These calculations can determine the activation energies for different pathways, thereby predicting the most likely reaction mechanism. The distortion/interaction model, also known as the activation strain model, is a useful framework for analyzing the energetics of a transition state by separating the energy into the strain energy required to deform the reactants into their transition state geometries and the interaction energy between the deformed reactants. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and other dynamic processes.

The 1,4-diazepane ring is known for its conformational flexibility, and MD simulations are an ideal tool to investigate this property in a solution environment. researchgate.netnih.gov By simulating the molecule in a box of solvent molecules (e.g., water), it is possible to observe the dynamic transitions between different ring conformations, such as the twist-boat and chair forms. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Principles

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools used to understand and predict the biological activity of chemical compounds. QSAR models establish a mathematical relationship between the chemical structure and biological activity, while molecular docking predicts the preferred orientation of a ligand when bound to a receptor. These methods are instrumental in the rational design of new therapeutic agents.

QSAR studies, in both 2D and 3D, are pivotal for understanding how the structural features of molecules like this compound and its analogs influence their biological activity.

2D-QSAR models correlate physicochemical properties (descriptors) of molecules with their activity. These descriptors can include electronic, steric, and hydrophobic parameters. For instance, in a series of 1,4-diazepane derivatives, a 2D-QSAR model might reveal that increased lipophilicity in a specific region of the molecule enhances its binding affinity to a target protein.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields surrounding the molecules. These models can generate contour maps that highlight regions where modifications to the molecular structure would likely lead to increased or decreased activity. For example, a CoMFA study on a series of 1,4-dihydropyridine derivatives, which share some structural similarities with diazepanes, successfully identified key features for their activity as multidrug resistance reverters in cancer. nih.gov Similarly, a 3D-QSAR analysis of 1,4-oxazepane derivatives identified that the size of the ring and specific substitutions were crucial for their affinity to dopamine D4 receptors. nih.gov

A hypothetical 3D-QSAR study on a series of this compound analogs could involve the following steps:

Dataset Selection: A set of molecules with varying substituents on the diazepane ring and their corresponding biological activities would be compiled.

Molecular Modeling and Alignment: 3D structures of the compounds would be generated and aligned based on a common scaffold.

Field Calculation: Steric and electrostatic fields would be calculated around each molecule.

Statistical Analysis: Partial Least Squares (PLS) analysis is often used to build a model that correlates the field values with biological activity. actascientific.com

Model Validation: The predictive power of the model would be assessed using techniques like leave-one-out cross-validation. actascientific.com

The resulting contour maps could guide the synthesis of new derivatives with potentially improved performance.

Molecular docking is a computational technique that predicts the binding mode and affinity of a ligand to a macromolecular target, such as a protein or nucleic acid. nih.gov This method is crucial for elucidating the mechanism of action of drug candidates and for structure-based drug design.

For this compound and its derivatives, molecular docking studies can provide insights into their interactions with specific biological targets. The process typically involves:

Preparation of the Receptor and Ligand: The 3D structures of the target protein (obtained from sources like the Protein Data Bank) and the ligand are prepared for docking. This includes adding hydrogen atoms and assigning charges. nih.gov

Docking Simulation: A docking algorithm explores various possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

A study on novel 1,4-diazepane-based sigma receptor ligands utilized molecular docking to predict their binding modes. nih.gov The results revealed specific hydrophobic interactions and hydrogen bonds that were crucial for their affinity. nih.gov For example, the study showed that certain residues like Trp164 and Phe133 were involved in hydrophobic interactions, while Thr181 could form a hydrogen bond. nih.gov

Compound FeaturePotential Interacting ResidueType of Interaction
Benzene RingTrp164, Phe133Hydrophobic
Carbonyl GroupThr181Hydrogen Bond
Ethyl Group-Hydrophobic

Such detailed interaction maps are invaluable for designing more potent and selective ligands.

The electronic properties of a molecule, such as the distribution of electron density and the nature of substituents, play a significant role in its structure, reactivity, and interaction with biological targets. For 1,4-diazepane systems, the presence of electron-withdrawing or electron-donating groups can influence the conformation of the seven-membered ring and the basicity of the nitrogen atoms.

An analysis of benzodiazepine (B76468) derivatives, which are structurally related to diazepanes, revealed that electron-attracting groups at specific positions can increase the biological activity. researchgate.net For instance, a substituent like a chloro or fluoro group in the ortho position of a phenyl ring attached to the diazepine core was found to enhance activity. researchgate.net

In the case of this compound, the ethyl carboxylate group is an electron-withdrawing group that can affect the electron density on the adjacent nitrogen atom. This, in turn, can influence its ability to act as a hydrogen bond acceptor or its involvement in other non-covalent interactions.

Computational methods like Density Functional Theory (DFT) can be used to calculate various electronic descriptors, such as:

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are related to the molecule's reactivity and ability to participate in charge-transfer interactions.

By analyzing these electronic factors, researchers can gain a deeper understanding of how modifications to the chemical structure of this compound can modulate its interactional properties and, consequently, its biological function.

Chemoinformatics and Database Mining in 1,4-Diazepane Research

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. Database mining, a key aspect of chemoinformatics, allows for the extraction of valuable knowledge from existing chemical and crystallographic databases.

Crystallographic databases, particularly the Cambridge Structural Database (CSD), are invaluable resources for the structural analysis of small organic and metal-organic molecules. cam.ac.ukre3data.orgbiokeanos.com The CSD contains over a million crystal structures, providing a wealth of information on bond lengths, bond angles, torsion angles, and non-covalent interactions. re3data.org

For 1,4-diazepane research, the CSD can be used for:

Conformational Analysis: The seven-membered diazepane ring can adopt various conformations, such as boat, chair, and twist-boat. By searching the CSD for structures containing the 1,4-diazepane scaffold, researchers can identify the preferred conformations and the factors that influence them, such as the nature of substituents.

Identification of Interaction Motifs: The CSD can be mined to identify common non-covalent interaction patterns involving the 1,4-diazepane ring. This information can be used to guide the design of new molecules that can form specific interactions with a target protein.

Validation of Computational Models: Experimental data from the CSD can be used to validate the accuracy of computational methods, such as molecular mechanics force fields and quantum chemical calculations.

A search of the CSD for structures containing the 1,4-diazepane core can reveal important structural parameters. manchester.ac.uk For example, the average bond lengths and angles within the diazepane ring can be determined and compared with those of newly synthesized compounds.

Structural ParameterTypical Value Range (from CSD)
C-N Bond Length (Å)1.45 - 1.49
C-C Bond Length (Å)1.51 - 1.55
C-N-C Bond Angle (°)110 - 115
N-C-C Bond Angle (°)112 - 118

By leveraging the vast amount of data available in chemical and crystallographic databases, researchers can accelerate the discovery and development of new 1,4-diazepane-based compounds with desired properties.

Role of 1,4 Diazepanone Scaffolds in Advanced Organic Synthesis and Molecular Design

Versatility as Building Blocks for Diverse Heterocyclic Systems

The utility of the 1,4-diazepanone scaffold extends far beyond its presence in simple monocyclic structures. It serves as a fundamental starting point for the synthesis of a vast range of more intricate heterocyclic systems, including novel polycyclic and fused frameworks. This versatility is crucial for exploring new areas of chemical space and developing compounds with unique three-dimensional topologies.

The 1,4-diazepanone ring is frequently used as a strategic element in the construction of complex, multi-ring systems. Synthetic chemists have developed numerous methodologies to fuse this seven-membered ring with other heterocyclic or carbocyclic structures, leading to novel molecular frameworks with potential applications in materials science and pharmaceuticals.

One notable strategy involves the one-pot synthesis of indole/pyrrole-fused 1,4-diazepanone scaffolds. nih.gov This method utilizes a sequential amide coupling and intramolecular aza-Michael addition, starting from readily available materials to produce highly substituted fused heterocycles on a gram scale. nih.gov Another approach employs a formal [4+3] cycloaddition to create benzofuran-fused 1,4-diazepinones. researchgate.net The development of new synthetic routes to the 1,4-diazepine ring system continues to expand the range of accessible functionalized derivatives that can be further elaborated into complex structures. researchgate.net

Domino processes have also proven effective, for instance, in the in situ generation of an aza-Nazarov reagent followed by cyclization to form 1,4-diazepanes. researchgate.net Such step- and atom-economical protocols allow for the synthesis of not only monocyclic diazepanones but also more complex systems like tetrahydro- and decahydro-1,5-benzodiazepines from simple starting materials. researchgate.net These strategies highlight the adaptability of the 1,4-diazepanone core in building diverse and complex fused heterocyclic systems. nih.govresearchgate.netresearchgate.net

Table 1: Examples of Fused Heterocyclic Systems Derived from 1,4-Diazepanone Scaffolds

Fused SystemSynthetic StrategyKey Features
Indole/Pyrrole-Fused 1,4-DiazepanonesSequential amide coupling/intramolecular aza-Michael additionOne-pot synthesis, good stereoselectivity, gram-scale accessibility. nih.gov
Benzofuran-Fused 1,4-DiazepinonesCs₂CO₃-mediated formal [4+3] cycloadditionInvolves benzofuran-derived azadienes and α-bromohydroxamates. researchgate.net
Pyrrolo[1,2-a] nih.govnih.govdiazepin-3(2H)-onesCondensation, furan (B31954) ring opening, Paal-Knorr cyclizationSynthesized from furfurylamines and α-amino acids. researchgate.net
Tetrahydro- and Decahydro-1,5-BenzodiazepinesDomino process via in situ aza-Nazarov reagentStep- and atom-economical, can be performed solvent-free. researchgate.net

The concept of synthetic accessibility is crucial in modern drug design, as it determines the feasibility of producing a designed molecule. nih.govnih.gov The 1,4-diazepanone core provides a synthetically accessible starting point for constructing complex molecules due to the variety of robust and efficient chemical reactions that can be employed for its formation and derivatization.

Multicomponent reactions (MCRs) offer an accelerated pathway to diverse 1,4-benzodiazepine (B1214927) scaffolds, bypassing traditional multi-step sequential syntheses. nih.govfigshare.com For example, an Ugi four-component reaction (Ugi-4CR) followed by deprotection and intramolecular cyclization significantly improves the efficiency and diversity of benzodiazepine (B76468) synthesis. nih.gov Domino reactions also enhance synthetic efficiency, such as the aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides to prepare monocyclic 1,4-diazepinones in a single, transition-metal-free step. nih.gov

Furthermore, modular synthetic approaches allow for the systematic variation of building blocks, enabling the creation of diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds. rsc.org By combining different cyclic sulfamidate and hydroxy sulfonamide building blocks, it is possible to control the ring size, substitution, and configuration of the resulting heterocyclic scaffolds, targeting lead-like chemical space. rsc.org These efficient and versatile synthetic methodologies underscore the high degree of synthetic accessibility to complex and diverse molecular architectures originating from the 1,4-diazepanone core.

Design and Construction of Chemical Libraries Based on the 1,4-Diazepane Scaffold

The construction of chemical libraries is a fundamental strategy in drug discovery for identifying new lead compounds. The 1,4-diazepane scaffold is an ideal foundation for library design due to its structural and synthetic tractability, allowing for the creation of large and diverse collections of related molecules.

High-throughput synthesis (HTS) techniques are essential for rapidly generating large numbers of compounds for biological screening. The chemistry of the 1,4-diazepane scaffold is well-suited for such automated approaches. For instance, the parallel synthesis of γ-turn-inspired peptidomimetic libraries has been achieved through a three-component strategy that directly produces libraries of 1,4-diazepin-5-ones, maximizing diversity in a single step. nih.gov

Diversity-oriented synthesis aims to explore chemical space broadly by creating structurally diverse molecules. This can be achieved by decorating a common scaffold, like 1,4-diazepane, with a wide variety of functional groups. The construction of fully functionalized probe libraries for mode-of-action studies exemplifies this approach. chemrxiv.orgchemrxiv.org In these libraries, small molecule fragments are attached to functionalized linkers containing photo-affinity and bio-orthogonal groups. chemrxiv.org The synthesis of such libraries often employs automated liquid handling and mass-directed reverse-phase LCMS for purification, enabling the rapid production of hundreds to thousands of unique compounds. chemrxiv.org

Modular synthesis is a powerful strategy that allows for the assembly of complex molecules from interchangeable building blocks or modules. nih.gov This approach is particularly effective for generating libraries of functionalized compounds based on the 1,4-diazepane scaffold. rsc.org By systematically varying the constituent parts, chemists can create a diverse set of molecules with tailored properties.

A modular lead-oriented synthesis has been developed to produce a variety of piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds. rsc.org This method relies on combining different building blocks to control the final structure's ring size, substitution pattern, and stereochemistry. rsc.org Similarly, domino reaction strategies offer a modular way to construct challenging functionalized molecules, such as ortho-fluoroanilines, from simple, readily available acyclic compounds in a single operation. rsc.orgresearchgate.net The principles of modularity are also applied in the synthesis of indole/pyrrole-fused diazepanones, where different carboxylic acids and allylamines can be combined to generate a library of fused heterocycles. nih.gov These modular strategies provide an efficient and flexible platform for generating diverse sets of functionalized compounds centered around the versatile 1,4-diazepane core. researchgate.net

Q & A

Q. What are the common synthetic routes for Ethyl 5-oxo-1,4-diazepane-1-carboxylate, and how can reaction yields be optimized?

this compound is typically synthesized via acylation of the diazepanone core. A standard method involves reacting tert-butyl 5-oxo-1,4-diazepane-1-carboxylate with acyl chlorides (e.g., benzoyl or 4-methoxybenzoyl chloride) in anhydrous THF under cryogenic conditions (−78°C) using n-BuLi as a base. Yield optimization (up to 92%) is achieved by precise stoichiometric control (1.1–1.3 equiv acyl chloride) and purification via automated silica gel chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselective acylation and ring substitution patterns (e.g., δ 7.62–7.54 ppm for aromatic protons in benzoylated derivatives) .
  • Infrared (IR) spectroscopy : Peaks at ~1687 cm1^{-1} (C=O stretch) and 1774 cm1^{-1} (ester carbonyl) validate functional groups .
  • High-resolution mass spectrometry (HRMS) : Used to confirm molecular ion peaks (e.g., m/z 349.1760 for C18_{18}H25_{25}N2_2O5_5) .

Q. What are the primary applications of this compound in academic research?

The compound serves as a versatile building block for:

  • Heterocyclic chemistry : Synthesis of substituted diazepanes via alkylation, acylation, or ring-opening reactions .
  • Peptidomimetics : Modular assembly of bicyclic structures inspired by γ-turns in peptides .
  • Catalysis : Substrate in palladium-catalyzed asymmetric allylic alkylation to access stereochemically complex derivatives .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved?

Stereocontrol is accomplished using chiral catalysts. For example:

  • Pd-catalyzed asymmetric allylic alkylation : Employing (S)-(CF3_3)3_3-t-BuPHOX ligand with Pd2_2(dba)3_3 achieves enantiomeric excess (e.g., 93% ee) .
  • Cryogenic reaction conditions : Low temperatures (−78°C) minimize racemization during lithiation steps .

Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected 1^1H NMR splitting) are addressed by:

  • Multi-technique validation : Cross-referencing IR, HRMS, and X-ray crystallography data (using SHELX software for refinement) .
  • Computational modeling : Density functional theory (DFT) predicts hydrogen bonding patterns and puckering geometries to validate experimental observations .

Q. What strategies are used to analyze the compound’s hydrogen bonding and crystal packing behavior?

  • Graph set analysis : Classifies hydrogen-bonding motifs (e.g., R_2$$^2(8) rings) to predict supramolecular assembly .
  • X-ray crystallography : Resolves intermolecular interactions (e.g., C=O···H–N contacts) using SHELXL for refinement .

Q. How is the compound utilized in computational drug discovery pipelines?

  • Molecular docking : Derivatives are docked into enzyme active sites (e.g., bacterial targets) to predict binding affinities. For example, piperidine-linked diazepanes show anti-microbial activity via interactions with DNA gyrase .
  • Quantum chemical modeling : DFT calculations optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) for reactivity studies .

Methodological Notes

  • Yield optimization : Use stoichiometric excess of acylating agents (1.3 equiv) and low-temperature lithiation to suppress side reactions .
  • Data contradiction mitigation : Employ orthogonal analytical techniques (e.g., NOESY for stereochemistry) and software tools like SHELXPRO for crystallographic refinement .
  • Stereoselective protocols : Prioritize chiral phosphine ligands (e.g., PHOX derivatives) in Pd-catalyzed reactions for high enantioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.